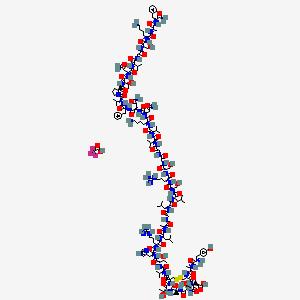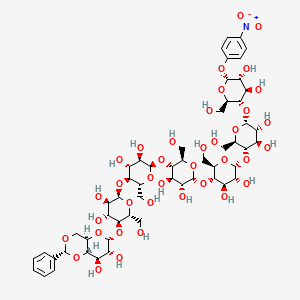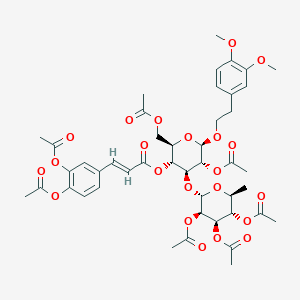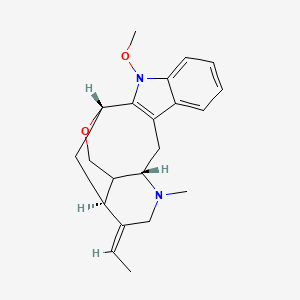
Tyr-alpha-CGRP (human)
説明
Calcitonin gene-related peptide (CGRP) is a 37-amino-acid vasodilatory peptide, existing in two forms, denoted as alpha- and beta-CGRP. Human alpha-CGRP is implicated as a regulator of vascular tone, wound healing, inflammatory responses, nociception, appetite, and gastric emptying. CGRP(8-37), including modifications such as Tyr-alpha-CGRP, acts as a selective antagonist of the CGRP receptor, highlighting its significance in studying CGRP's physiological and pathological roles (Taylor & Abel, 2007).
Synthesis Analysis
The synthesis of CGRP analogues, including modifications to the N-terminus but not the C-terminus of CGRP(8-37), has been explored. For instance, substituting Tyr for Phe in CGRP(8-37) did not change its binding affinity at CGRP receptors, indicating the critical role of specific amino acid positions in receptor binding and antagonist activity (Smith et al., 2003).
Molecular Structure Analysis
Circular dichroism (CD) spectroscopic studies on the alpha form of human CGRP indicate some alpha-helical structure present in aqueous solution, suggesting that the formation of an amphiphilic helix in the C-terminal tail of alpha-CGRP may be physiologically relevant (Manning, 1989).
Chemical Reactions and Properties
Research into CGRP receptor antagonists like CGRP(8-37) and [125I-Tyr]hCGRP8-37 has provided insights into the chemical interactions and binding profiles of CGRP and its antagonists at CGRP receptors in various tissues, underscoring the complexity of CGRP's physiological roles (Rossum et al., 1994).
Physical Properties Analysis
The cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor provides significant insights into the physical properties of the CGRP receptor complex, illustrating how the receptor activity-modifying protein (RAMP1) stabilizes CLR extracellular loop 2 and modulates CGRP's effects (Liang et al., 2018).
Chemical Properties Analysis
Investigations into the structure/activity relationship of human CGRP, including its enzymic digest fragments and chemically modified products, have shed light on the peptide's chemical properties, particularly the essential role of the N-terminal disulphide-bonded ring and the C-terminal amide for its biological activity (Tippins et al., 1986).
科学的研究の応用
CGRP and Pain Processing
Calcitonin gene-related peptide (CGRP) is intricately linked with pain pathways in the human body, particularly concerning its distribution in the peripheral and central nervous system. Studies have shown a positive correlation between CGRP levels and various pain types, such as somatic, visceral, neuropathic, and inflammatory pain. Interestingly, increased levels of CGRP have been detected in plasma, synovial, and cerebrospinal fluid in individuals with musculoskeletal pain. Despite these associations, clinical trials involving monoclonal antibodies targeting CGRP, like galcanezumab, have not consistently demonstrated pain improvement in conditions such as osteoarthritis knee pain. These findings suggest that while CGRP is a key player in pain modulation, its therapeutic targeting in non-headache pain conditions remains complex and requires further research (Schou et al., 2017).
CGRP in Migraine and Cluster Headaches
CGRP's role extends significantly into the realm of migraine and cluster headache pathophysiology. Human experimental studies have consistently reported elevated plasma CGRP levels during migraine and cluster headache attacks. The therapeutic potential of CGRP monoclonal antibodies and antagonists is evident in the treatment of these conditions, showcasing the peptide's crucial role in headache pathophysiology. These findings have sparked interest in developing new treatment strategies that specifically target CGRP pathways, aiming to alleviate the burden of primary headaches such as migraine and cluster headaches (Ashina et al., 2018).
CGRP in Cardiovascular and Sensory Functions
CGRP's influence extends beyond pain and headaches, playing significant roles in cardiovascular and sensory functions. It's considered a potent microvascular vasodilator and exhibits protective roles in various physiological processes, including wound healing and vascular-related stress. This broad spectrum of influence underlines the peptide's potential in therapeutic applications beyond migraine and pain management. However, the mechanisms behind these protective roles, particularly in the context of hypertension and other cardiovascular conditions, require further elucidation (Smillie & Brain, 2011).
作用機序
Target of Action
Tyr-alpha-CGRP (human) is an N-terminal extended tyrosinated analogue of α-calcitonin gene-related peptide (α-CGRP). It primarily targets the amylin receptors AMY1 and AMY3 . These receptors are expressed in COS-7 cells . The interaction with these receptors is crucial for the compound’s function.
Mode of Action
Tyr-alpha-CGRP (human) binds to its primary targets, the amylin receptors AMY1 and AMY3 . This binding is important for the interaction with CGRP receptors . The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR, with no direct involvement of RAMP1 but acting allosterically to enable CGRP recognition .
Safety and Hazards
Tyr-alpha-CGRP (human) is intended for research use only and is not for human use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, it is generally not irritating to the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .
将来の方向性
The role of CGRP in neurogenic vasodilation and its cardioprotective effects have been studied . It has been suggested as a cardioprotective, endogenous mediator released under stress to help preserve cardiovascular function . With the recent developments of various CGRP-targeted pharmacotherapies, in the form of CGRP antibodies/antagonists as well as a CGRP analog, CGRP is being considered as a novel target in various cardiovascular diseases .
生化学分析
Biochemical Properties
Tyr-alpha-CGRP (human) plays a significant role in biochemical reactions, particularly in the modulation of vascular tone and pain pathways. It interacts with several enzymes, proteins, and other biomolecules. The primary interaction is with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), forming a complex that is essential for its biological activity . This interaction leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels, which mediates various downstream effects. Additionally, Tyr-alpha-CGRP (human) can interact with other receptors such as the AMY1 receptor, formed between the calcitonin receptor (CTR) and RAMP1 .
Cellular Effects
Tyr-alpha-CGRP (human) exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Tyr-alpha-CGRP (human) is involved in the transmission of pain signals and can enhance the release of neurotransmitters . In vascular smooth muscle cells, it induces relaxation and vasodilation by increasing cAMP levels . Furthermore, Tyr-alpha-CGRP (human) can modulate inflammatory responses by affecting the activity of immune cells and the release of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of Tyr-alpha-CGRP (human) involves its binding to the CLR/RAMP1 receptor complex. This binding triggers a conformational change in the receptor, leading to the activation of G-proteins and subsequent stimulation of adenylate cyclase . The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular functions. Tyr-alpha-CGRP (human) can also interact with other receptor complexes, such as the AMY1 receptor, and exert similar effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyr-alpha-CGRP (human) can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that CGRP levels can be preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°C for more than six months can result in a decrease in CGRP levels . These temporal changes can impact the interpretation of experimental results and the understanding of the peptide’s long-term effects.
Dosage Effects in Animal Models
The effects of Tyr-alpha-CGRP (human) vary with different dosages in animal models. Low doses of the peptide can induce vasodilation and pain modulation without significant adverse effects . Higher doses may lead to toxic or adverse effects, such as hypotension and increased sensitivity to pain . It is essential to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Tyr-alpha-CGRP (human) is involved in several metabolic pathways, including those related to vasodilation and pain modulation. The peptide interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP . This interaction plays a crucial role in the regulation of vascular tone and nociception. Additionally, Tyr-alpha-CGRP (human) can influence metabolic flux and metabolite levels by modulating the activity of various signaling pathways .
Transport and Distribution
The transport and distribution of Tyr-alpha-CGRP (human) within cells and tissues are mediated by specific transporters and binding proteins. The peptide is predominantly found in the central and peripheral nervous systems, where it is involved in the modulation of pain and vascular responses . It can also be transported to other tissues, such as the cardiovascular system, where it exerts its vasodilatory effects . The distribution of Tyr-alpha-CGRP (human) is influenced by factors such as receptor expression and tissue-specific transport mechanisms.
Subcellular Localization
Tyr-alpha-CGRP (human) is localized in specific subcellular compartments, which can affect its activity and function. The peptide is primarily found in the cytoplasm and at the cell membrane, where it interacts with its receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments and its overall activity . Understanding the subcellular localization of Tyr-alpha-CGRP (human) is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C172H276N52O51S2.C2HF3O2/c1-78(2)56-105(196-124(237)70-188-138(243)86(17)193-148(253)106(57-79(3)4)203-146(251)102(44-35-53-185-171(180)181)198-151(256)109(62-97-67-184-77-191-97)209-168(273)136(93(24)231)223-165(270)131(84(13)14)217-160(265)118-76-277-276-75-117(213-140(245)87(18)192-142(247)99(175)59-96-47-49-98(232)50-48-96)159(264)208-113(66-127(240)241)156(261)221-133(90(21)228)166(271)195-89(20)141(246)220-134(91(22)229)169(274)214-118)149(254)204-107(58-80(5)6)150(255)212-116(74-227)158(263)200-103(45-36-54-186-172(182)183)147(252)211-114(72-225)143(248)189-68-123(236)187-69-126(239)215-129(82(9)10)164(269)218-130(83(11)12)163(268)201-101(43-32-34-52-174)145(250)206-110(63-120(176)233)153(258)207-111(64-121(177)234)152(257)205-108(61-95-40-29-26-30-41-95)154(259)219-132(85(15)16)170(275)224-55-37-46-119(224)161(266)222-135(92(23)230)167(272)210-112(65-122(178)235)155(260)216-128(81(7)8)162(267)190-71-125(238)197-115(73-226)157(262)199-100(42-31-33-51-173)144(249)194-88(19)139(244)202-104(137(179)242)60-94-38-27-25-28-39-94;3-2(4,5)1(6)7/h25-30,38-41,47-50,67,77-93,99-119,128-136,225-232H,31-37,42-46,51-66,68-76,173-175H2,1-24H3,(H2,176,233)(H2,177,234)(H2,178,235)(H2,179,242)(H,184,191)(H,187,236)(H,188,243)(H,189,248)(H,190,267)(H,192,247)(H,193,253)(H,194,249)(H,195,271)(H,196,237)(H,197,238)(H,198,256)(H,199,262)(H,200,263)(H,201,268)(H,202,244)(H,203,251)(H,204,254)(H,205,257)(H,206,250)(H,207,258)(H,208,264)(H,209,273)(H,210,272)(H,211,252)(H,212,255)(H,213,245)(H,214,274)(H,215,239)(H,216,260)(H,217,265)(H,218,269)(H,219,259)(H,220,246)(H,221,261)(H,222,266)(H,223,270)(H,240,241)(H4,180,181,185)(H4,182,183,186);(H,6,7)/t86-,87-,88-,89-,90+,91+,92+,93+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-,134-,135-,136-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQLQFAXACYAJ-XAGUUDLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H277F3N52O53S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![(5-ethyl-3-methyl-1-benzofuran-2-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone](/img/no-structure.png)

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)


![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)